![molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
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Overview
Description
4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide is a pyridine-based compound featuring a fluorophenyl group at the 4-position and a methoxy-linked 1-methylpyrazole substituent at the 5-position.
Preparation Methods
The synthesis of VU 6001966 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a picolinamide core, followed by functionalization to introduce the necessary substituents . The synthetic route typically involves:
- Formation of the picolinamide core.
- Introduction of the fluorine atom and other substituents.
- Final purification to achieve high purity (≥98%) .
Industrial production methods for VU 6001966 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
VU 6001966 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VU 6001966 has several scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGlu2 receptors.
Biology: Helps in understanding the role of mGlu2 receptors in various biological processes.
Industry: Utilized in the development of PET tracers for imaging studies.
Mechanism of Action
VU 6001966 exerts its effects by binding to the mGlu2 receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor that is different from the active site and reduces the receptor’s activity . The molecular targets involved include the mGlu2 receptor, and the pathways affected are those related to glutamate signaling in the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituents, and inferred properties:
Pyridine-2-Carboxamide Derivatives
- 4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide ():
- Core : Pyridine-2-carboxamide.
- Substituents : Cyclopropylmethoxy (5-position), dichloro-1-oxidopyridinyl (4-position), methoxy (5-position).
- Key Differences : The dichloro and cyclopropylmethoxy groups increase steric bulk and lipophilicity compared to the target compound’s fluorophenyl and methylpyrazole groups. These differences may reduce blood-brain barrier penetration but enhance metabolic stability .
Fluorophenyl-Containing Pyridines
Complex Heterocyclic Systems
- Pibrentasvir ():
- Core : Multi-ring system with benzodiazole and pyrrolidine.
- Substituents : Fluorophenylpiperidinyl, methoxy, hydroxy groups.
- Key Differences : The large molecular weight (>1,000 Da) and complexity limit oral bioavailability, whereas the target compound’s smaller size (~350–400 Da) favors better absorption .
Pyrrolidine/Pyrimidine Analogs
- 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Core: Pyrrolidinecarboxamide. Substituents: Fluorophenyl, methoxybenzyl. Key Differences: Pyrrolidine core vs.
Structural and Functional Analysis Table
*Molecular weights estimated from structural formulas where explicit data were unavailable.
Key Research Findings
- Fluorophenyl Groups : Para-fluorination (as in the target compound) improves metabolic stability and π-π stacking in target binding compared to ortho-fluorinated analogs .
- Methoxy vs. Methylpyrazole Substituents : The methylpyrazole-methoxy group in the target compound may enhance solubility compared to bulkier substituents (e.g., cyclopropylmethoxy in ) .
- Carboxamide Role : The carboxamide group is critical for hydrogen-bond interactions, a feature shared with pyrrolidinecarboxamide analogs but absent in simpler pyridines .
Biological Activity
4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide, a compound featuring a pyridine ring, a pyrazole moiety, and various substituents, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in cancer therapeutics and anti-inflammatory applications.
Chemical Structure
The molecular formula of this compound is C18H17FN4O. Its structure includes:
- A pyridine ring that contributes to its pharmacological properties.
- A pyrazole moiety linked to a methoxy group, enhancing its biological interaction capabilities.
- A 4-fluorophenyl group , which is known to influence the compound's activity against various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:
These values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy as a potential anticancer agent.
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of key signaling pathways associated with tumor growth.
- Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
- Cell cycle arrest , preventing cancer cells from proliferating.
Anti-inflammatory Effects
In addition to its anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds in the same family:
-
Study on MCF7 Cells :
- The compound demonstrated significant inhibitory effects on MCF7 breast cancer cells, leading to a reduction in cell viability and induction of apoptosis.
- Mechanistic studies indicated that it may act through the modulation of the PI3K/Akt signaling pathway.
-
Inflammation Model :
- In vivo studies using animal models showed that treatment with similar pyrazole derivatives resulted in reduced inflammation markers in serum and tissues.
- Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPJKQBYVHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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